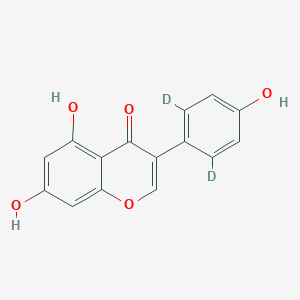
5-isothiocyanato-1H-pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-isothiocyanato-1H-pyrimidine-2,4-dione is a chemical compound with the molecular formula C5H3N3O2S It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Métodos De Preparación
The synthesis of 5-isothiocyanato-1H-pyrimidine-2,4-dione typically involves the reaction of a pyrimidine derivative with an isothiocyanate reagent. One common method includes the reaction of 5-amino-1H-pyrimidine-2,4-dione with thiophosgene under controlled conditions to introduce the isothiocyanate group. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
5-isothiocyanato-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the isothiocyanate group is replaced by other nucleophiles.
Condensation Reactions: It can react with amines to form thiourea derivatives.
Cyclization Reactions: It can undergo cyclization to form more complex heterocyclic compounds.
Common reagents used in these reactions include amines, alcohols, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-isothiocyanato-1H-pyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-isothiocyanato-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, contributing to its biological effects.
Comparación Con Compuestos Similares
5-isothiocyanato-1H-pyrimidine-2,4-dione can be compared with other similar compounds, such as:
5-amino-1H-pyrimidine-2,4-dione: The precursor in its synthesis.
5-thiocyanato-1H-pyrimidine-2,4-dione: A related compound with a thiocyanate group instead of an isothiocyanate group.
5-chloro-1H-pyrimidine-2,4-dione: Another derivative with a chlorine substituent.
The uniqueness of this compound lies in its isothiocyanate group, which imparts distinct reactivity and potential biological activities compared to its analogs.
Propiedades
Número CAS |
7702-88-7 |
|---|---|
Fórmula molecular |
C5H3N3O2S |
Peso molecular |
169.16 g/mol |
Nombre IUPAC |
5-isothiocyanato-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C5H3N3O2S/c9-4-3(7-2-11)1-6-5(10)8-4/h1H,(H2,6,8,9,10) |
Clave InChI |
NFKMDNBGXPAUCM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=O)NC(=O)N1)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenanthro[9,10-B]oxirene](/img/structure/B13408491.png)

![Benzo[k]fluoranthene-7,12-dicarboxamide](/img/structure/B13408504.png)


![N-[(E)-1-(4-Benzyl-piperazine-1-carbonyl)-2-(2-chloro-phenyl)-vinyl]-acetamide](/img/structure/B13408521.png)
![{3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid](/img/structure/B13408528.png)



![[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 2,3,4-trihydroxybenzoate](/img/structure/B13408542.png)
![ethyl (6S,8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B13408547.png)


